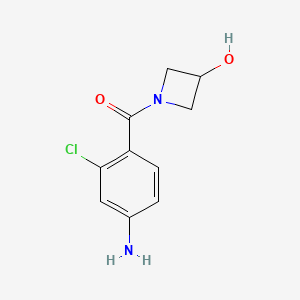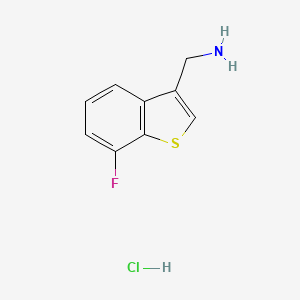![molecular formula C8H11F3O2 B13507971 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)-2-oxabicyclo[221]heptan-3-yl]methanol is a unique organic compound characterized by its trifluoromethyl group and bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol typically involves the use of advanced organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane]: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
[2-Oxabicyclo[2.2.1]heptane]: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
The presence of both the trifluoromethyl group and the bicyclic structure in [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H11F3O2 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(4-12)5-1-2-6(3-5)13-7/h5-6,12H,1-4H2 |
InChI-Schlüssel |
AAKRVECLNIUZEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(O2)(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)

![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)


![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)


